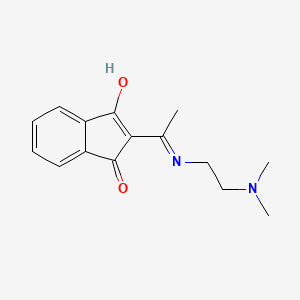

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione

Description

Properties

IUPAC Name |

2-[N-[2-(dimethylamino)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(16-8-9-17(2)3)13-14(18)11-6-4-5-7-12(11)15(13)19/h4-7,18H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGDYSHTDGKSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN(C)C)C1=C(C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of indane-1,3-dione, forming a hemiaminal intermediate.

- Dehydration : Elimination of water yields the imine product. Anhydrous conditions, facilitated by drying agents like magnesium sulfate (MgSO₄) or molecular sieves, shift equilibrium toward product formation.

- Solvent Selection : Methyl tert-butyl ether (MTBE) is preferred over dichloromethane (CH₂Cl₂) due to its greener profile and comparable efficacy (70–85% conversion).

Table 2: Solvent Impact on Imine Condensation Efficiency

| Solvent | Reaction Time (h) | Conversion (%) | Environmental/Safety Profile |

|---|---|---|---|

| MTBE | 1 | 80–85 | Low toxicity; non-carcinogenic |

| CH₂Cl₂ | 1 | 75–80 | Suspected carcinogen; high volatility |

Steric and Electronic Considerations

- Steric Effects : Bulky substituents on the amine (e.g., tert-butyl groups) reduce reaction efficiency by hindering nucleophilic attack. For instance, tert-butylamine exhibits ≤50% conversion under identical conditions.

- Electronic Effects : Electron-withdrawing groups on the diketone enhance electrophilicity, accelerating imine formation. Conversely, electron-donating groups decelerate the reaction.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes yield, purity, and cost-effectiveness. Key strategies include:

Process Intensification

Purification Techniques

- Crystallization : The product is recrystallized from ethanol or MTBE, yielding >95% purity.

- Chromatography : Reserved for high-purity pharmaceutical grades, albeit with higher costs.

Table 3: Industrial vs. Laboratory-Scale Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Temperature | 25–40°C | 30–50°C (controlled heating) |

| Yield | 70–85% | 85–92% |

| Purification | Recrystallization | Continuous crystallization |

Challenges and Mitigation Strategies

Byproduct Formation :

Solvent Recovery :

MTBE’s low boiling point (55°C) enables efficient distillation and reuse, aligning with green chemistry principles.

Characterization and Quality Control

The final product is validated using:

Chemical Reactions Analysis

Types of Reactions: 2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

Overview

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione, a compound with the molecular formula and a molecular weight of 258.32 g/mol, is recognized for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to function as a versatile building block in synthetic chemistry and as a potential therapeutic agent in biological research.

Scientific Research Applications

1. Medicinal Chemistry:

The compound is being investigated for its potential therapeutic properties, particularly in drug development. Its interactions with various biological targets suggest that it may have applications in treating conditions such as cancer and neurological disorders.

Case Study:

A study explored the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. This mechanism suggests its potential as an anti-cancer agent.

2. Synthetic Chemistry:

As a building block, this compound is utilized in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced properties.

Applications in Synthesis:

- Dyes and Pigments: The compound can be modified to produce colorants used in various industries.

- Polymers: It serves as a precursor for synthesizing polymers with specific functional characteristics.

3. Biochemical Research:

The compound's ability to interact with enzymes and receptors makes it valuable in biochemical studies. Research has focused on its role as a ligand in receptor binding assays.

Mechanism of Action:

The mechanism involves binding to specific receptors or enzymes, modulating their activity, which is crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione include other derivatives of indane-1,3-dione, such as indanone and its analogues. These compounds share structural similarities and may exhibit similar biological and chemical properties .

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione is a synthetic compound derived from indane-1,3-dione, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- CAS Number : 1023529-19-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or disease pathways.

Antitumor Activity

Research indicates that derivatives of indane-1,3-dione exhibit significant antitumor properties. A study found that certain analogs showed enhanced potency against various cancer cell lines compared to their parent compounds .

Cytotoxicity

In vitro studies demonstrate that this compound exhibits cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells. The compound's effectiveness was evaluated using assays such as MTT and apoptosis assays, showing promising results in inhibiting cell proliferation in leukemia models .

Case Studies

- Antitumor Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and evaluation of various indane derivatives, including this compound. The results indicated that these compounds demonstrated a dose-dependent response against tumor cells .

- Mechanistic Insights : Another research article explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the molecular structure significantly influenced their biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Indanone | Moderate cytotoxicity | Receptor modulation |

| 4-Amino Derivatives | High potency against tumors | Enzyme inhibition |

| This compound | Significant cytotoxicity | Receptor binding & enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione?

- Methodological Answer : Synthesis typically involves condensation reactions between indane-1,3-dione derivatives and functionalized amines. For example, a modified Schiff base formation could be employed using anhydrous conditions to minimize hydrolysis . Characterization should include:

- Spectroscopic Analysis : NMR (¹H, ¹³C) to confirm structural integrity, IR spectroscopy for functional group identification (e.g., C=O, C=N stretching), and mass spectrometry for molecular weight validation .

- Chromatographic Purity : HPLC or GC-MS to assess purity (>95% for research-grade compounds) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) and solvent controls .

- Antimicrobial Testing : Follow CLSI guidelines for disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values, ensuring triplicate replicates for statistical validity .

Q. What theoretical frameworks guide the study of this compound’s reactivity and applications?

- Methodological Answer :

- Molecular Orbital Theory : Predicts reactivity of the α,β-unsaturated ketone moiety in nucleophilic attacks, supported by DFT calculations to map electron density .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., dimethylamino group) with biological activity using comparative analogs (e.g., pyridine-substituted indane-diones) .

- Experimental Validation : Cross-reference computational predictions with experimental data (e.g., kinetic studies of hydrolysis rates) to refine models .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., kinases) .

- X-ray Crystallography : Resolve co-crystal structures with enzymes to identify binding motifs .

- Omics Approaches : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicity?

- Methodological Answer :

- Environmental Simulation : Use OECD 308 guidelines to study biodegradation in water-sediment systems, monitoring half-life via LC-MS .

- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna, Danio rerio) to sublethal concentrations, measuring bioaccumulation factors (BCF) and histopathological changes .

- Advanced Analytics : Employ QSAR models to predict toxicity endpoints, validated by in vivo data .

Q. How should contradictory data in spectroscopic or biological studies be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR results with alternative techniques (e.g., Raman spectroscopy) .

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) and share raw datasets via open-access platforms .

- Meta-Analysis : Conduct systematic reviews of published SAR data to identify trends or outliers, applying statistical tools (e.g., Cochrane’s Q-test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.